3-Methylitaconate

Description

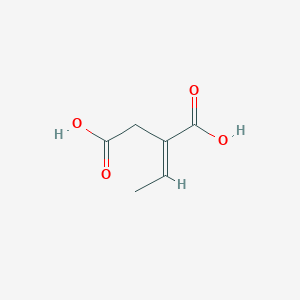

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2E)-2-ethylidenebutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSMWHGLCNBZSO-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\CC(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347631 | |

| Record name | (E)-Ethylidenesuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102714-66-9, 144368-21-8 | |

| Record name | 3-Methylitaconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102714669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Ethylidenesuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Integrated Metabolic Pathways of 3 Methylitaconate

Enzymatic Formation of 3-Methylitaconate from Precursors

The primary route for the biosynthesis of this compound is through the enzymatic rearrangement of 2-methyleneglutarate (B1258928). This reaction is a critical step in specific microbial metabolic pathways.

The conversion of 2-methyleneglutarate to this compound is catalyzed by the enzyme 2-methyleneglutarate mutase (EC 5.4.99.4). wikipedia.org This enzyme is dependent on adenosylcobalamin (coenzyme B12) to facilitate a complex carbon skeleton rearrangement. nih.govjournals.co.za The mutase rearranges the carbon backbone of 2-methyleneglutarate, a C6 dicarboxylate, into the branched-chain structure of this compound. oup.com This reaction is reversible, with the enzyme catalyzing the equilibration of the two compounds. nih.gov

The catalytic mechanism is initiated by the homolytic cleavage of the carbon-cobalt bond in adenosylcobalamin, which generates a highly reactive 5'-deoxyadenosyl radical and cob(II)alamin. journals.co.zanih.gov The adenosyl radical then abstracts a hydrogen atom from the substrate, 2-methyleneglutarate, to form a substrate radical. journals.co.za This radical intermediate undergoes rearrangement before abstracting a hydrogen atom back from 5'-deoxyadenosine (B1664650) to yield the product, this compound. journals.co.za Two main mechanisms have been proposed for the rearrangement of the substrate-derived radical: a "fragmentation-recombination" mechanism and an "addition-elimination" mechanism. nih.govacs.org The fragmentation-recombination model suggests that the substrate radical fragments into an acrylate (B77674) and a 2-acrylate radical, which then recombine to form the product radical. oup.comoup.com The addition-elimination pathway proposes the formation of a cyclopropylmethylene radical intermediate. oup.comacs.org While ab initio molecular orbital calculations have suggested an energetic preference for the addition-elimination pathway, experimental evidence has also provided support for the fragmentation-recombination mechanism. nih.govoup.com

The enzymatic transformation of 2-methyleneglutarate is stereospecific, yielding the (R)-enantiomer of this compound. nih.govoup.com Studies on the stereochemical course of the reaction have been crucial in elucidating the enzyme's mechanism. The rearrangement involves the migration of an acrylyl moiety from one carbon to an adjacent one, with an inversion of configuration at the alpha-carbon of the propionate (B1217596). journals.co.za The biological significance of producing the specific (R)-3-methylitaconate isomer lies in its role as a substrate for the subsequent enzyme in the metabolic pathway, (R)-3-methylitaconate isomerase. researchgate.net

Coenzyme B12-Dependent 2-Methyleneglutarate Mutase Catalysis

Role of this compound in Anaerobic Fermentation Pathways

This compound is a central intermediate in the anaerobic fermentation of specific compounds, particularly nicotinate (B505614), by certain bacteria.

The anaerobic soil bacterium Eubacterium barkeri (also known as Clostridium barkeri) ferments nicotinate (vitamin B3) to ammonia, acetate, propionate, and carbon dioxide. oup.compnas.org This complex pathway involves a series of enzymatic reactions, with the formation of this compound being a key step. researchgate.netpnas.org In this pathway, nicotinate is first converted through several steps to 2-methyleneglutarate. oup.com The coenzyme B12-dependent 2-methyleneglutarate mutase then catalyzes the rearrangement of 2-methyleneglutarate to (R)-3-methylitaconate. oup.compnas.org This carbon skeleton rearrangement is biologically significant as it converts a C5 dicarboxylate into a more branched C4 dicarboxylate, which can be more readily degraded to yield the final fermentation products like pyruvate. oup.comoup.com Following its formation, (R)-3-methylitaconate is then isomerized to 2,3-dimethylmaleate by the enzyme this compound isomerase. pnas.orgnih.gov This isomerization is another critical step leading to the final products of the fermentation pathway. researchgate.netpnas.org A comprehensive molecular analysis of E. barkeri has identified a 23.2-kb gene cluster that encodes all the enzymes required for this unique fermentation pathway. pnas.orgresearchgate.net

Table 1: Key Enzymes in the Nicotinate Fermentation Pathway of Eubacterium barkeri Leading to and from this compound

| Enzyme Name | Abbreviation | Gene(s) | Reaction Catalyzed |

|---|---|---|---|

| 2-Methyleneglutarate Mutase | Mgm | mgm | 2-Methyleneglutarate ⇌ (R)-3-Methylitaconate researchgate.net |

The role of this compound extends beyond nicotinate fermentation in E. barkeri. Its presence as a metabolic intermediate highlights the diverse strategies employed by anaerobic microorganisms to break down complex organic molecules. The carbon skeleton rearrangement that produces this compound is an example of how microbes can overcome the challenge of metabolizing otherwise refractory compounds. oup.com This type of rearrangement is also seen in other metabolic pathways, such as the fermentation of glutamate (B1630785), indicating a conserved biochemical strategy. oup.com The study of such intermediates provides insight into the evolution and diversity of microbial metabolic networks. ontosight.ai

Nicotinate Catabolism in Anaerobic Bacteria (e.g., Eubacterium barkeri)

Connections to Itaconate Biosynthesis and Analogous Metabolic Routes

While this compound is structurally related to itaconate (methylenesuccinate), their primary biosynthetic routes in microorganisms are distinct. Itaconate is typically produced in fungi like Aspergillus terreus and in mammalian macrophages from the Krebs cycle intermediate cis-aconitate, via the action of cis-aconitate decarboxylase. researchgate.netphysiology.org

However, there are enzymatic connections between the two metabolites. The enzyme this compound-Δ-isomerase (Mii) from E. barkeri, which catalyzes the conversion of (R)-3-methylitaconate to 2,3-dimethylmaleate, can also act on itaconate, converting it to citraconate (methylmaleate), albeit with a much lower catalytic efficiency. nih.govproteopedia.org This suggests a degree of substrate promiscuity and a possible evolutionary link between these pathways. Furthermore, proteins related to the this compound-Δ-isomerase have been identified in the itaconate biosynthesis gene cluster of the fungus Ustilago maydis, pointing to a shared protein family in these distinct metabolic contexts. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,3-Dimethylmaleate |

| 2-Acrylate radical |

| 2-Methyleneglutarate |

| 3-Methylaspartate |

| This compound |

| 5'-Deoxyadenosine |

| Acrylate |

| Adenosylcobalamin |

| Ammonia |

| Acetate |

| Carbon dioxide |

| cis-Aconitate |

| Citraconate |

| Cob(II)alamin |

| Coenzyme B12 |

| Glutamate |

| Itaconate |

| Nicotinate |

| Propionate |

cis-Aconitate Decarboxylase (CadA)-Independent Pathways in Microbial Systems

Metabolic Cross-Talk and Exometabolite Exchange within Microbial Communities

The role of metabolites in mediating interactions within complex microbial communities is a cornerstone of microbial ecology. This compound serves as a clear example of an intermediate metabolite in a specialized metabolic pathway that has the potential to act as an exometabolite, influencing the metabolic activity of the producer organism and potentially other community members.

The nicotinate fermentation pathway in the anaerobic bacterium Eubacterium barkeri provides a well-characterized context for this phenomenon. nih.govresearchgate.net In this pathway, nicotinate is fermented to products like propionate and acetate, with (R)-3-methylitaconate being a key chiral intermediate. researchgate.netumich.eduresearchgate.net The entire cascade of nine enzymatic reactions, including the conversion of 2-methyleneglutarate to (R)-3-methylitaconate and its subsequent isomerization, is encoded by a single gene cluster. nih.govbiorxiv.org

Crucially, research has shown that the fermentation of nicotinate by cell extracts of E. barkeri is significantly stimulated by the external addition of pathway intermediates, including this compound. nih.gov This finding strongly indicates that the bacterium can uptake this compound from its environment and channel it into its metabolic pathway. This capacity for uptake and utilization is a fundamental requirement for a molecule to participate in metabolic cross-talk and exometabolite exchange.

While direct evidence of this compound being exchanged between different microbial species in a natural community is still emerging, the principle is well-established for its parent compound, itaconate. Itaconate and its derivatives are known to possess antimicrobial and immunomodulatory properties, acting as signaling molecules in host-pathogen interactions. nih.gov This suggests that related metabolites like this compound, when released into the environment as exometabolites, could similarly influence the structure and function of microbial consortia by acting as a shared metabolic resource or a signaling molecule.

Table 2: Nicotinate Fermentation Pathway Intermediates in Eubacterium barkeri

| Compound | Role in Pathway | Reference |

|---|---|---|

| Nicotinate | Initial Substrate | researchgate.net |

| 6-Hydroxynicotinate | Intermediate | researchgate.net |

| 2-Methyleneglutarate | Precursor to this compound | researchgate.netbiorxiv.org |

| (R)-3-Methylitaconate | Key Chiral Intermediate | nih.govresearchgate.net |

| 2,3-Dimethylmaleate | Product of Mii Isomerase | nih.gov |

| Propionate | Final Product | umich.edu |

| Acetate | Final Product | nih.gov |

Enzymology and Mechanistic Elucidation of 3 Methylitaconate Transforming Enzymes

3-Methylitaconate-Δ-Isomerase (Mii)

This compound-Δ-isomerase (Mii) is an enzyme that participates in the nicotinate (B505614) fermentation pathway in the anaerobic bacterium Eubacterium barkeri. nih.govacs.org It catalyzes the reversible isomerization of (R)-3-methylitaconate to 2,3-dimethylmaleate. nih.gov

The isomerization of (R)-3-methylitaconate to 2,3-dimethylmaleate by Mii proceeds via a deprotonation-protonation sequence, which is a type of intramolecular 1,3-proton transfer. acs.org The proposed mechanism, based on docking experiments, suggests that the reaction is initiated by the deprotonation of the C-3 carbon of (R)-3-methylitaconate by the thiolate form of a cysteine residue (Cys96). nih.gov This step results in the formation of an allylic carbanion intermediate. Subsequently, the same cysteine, now in its thiol form, donates a proton to the methylene (B1212753) carbon (C-4) of the intermediate, leading to the formation of the product, 2,3-dimethylmaleate. nih.gov This mechanism involves the shift of the double bond from position 2 to position 3 of the carbon backbone. enzyme-database.org

The active site of Mii is located in a cleft between its two domains. nih.gov Structural and docking studies have identified several key amino acid residues crucial for its catalytic activity. nih.govresearchgate.net

Cys96 : This residue is considered a primary catalytic residue. It acts as the base, abstracting a proton from the substrate, and subsequently as the acid, donating a proton to the intermediate. nih.gov

Lys62 : This lysine (B10760008) residue is positioned to activate Cys96, likely by stabilizing its thiolate form, thereby facilitating the initial deprotonation step. nih.govacs.org

| Residue | Proposed Function in Mii | Reference |

|---|---|---|

| Cys96 | Acts as the catalytic acid/base for proton transfer. | nih.gov |

| Lys62 | Activates Cys96, likely by stabilizing the thiolate anion. | nih.govacs.org |

| His300 | Contributes to the overall architecture of the active site. | nih.gov |

| Ser17 | Contributes to the overall architecture of the active site. | nih.gov |

Mii belongs to a group of isomerases that share a common structural feature known as the diaminopimelate (DAP) epimerase fold. nih.govresearchgate.net The monomeric unit of Mii consists of two topologically similar α/β-domains. nih.gov This fold is characteristic of several other enzymes, including DAP epimerase, proline racemase, and PrpF. researchgate.netnih.gov

While Mii's primary substrate is (R)-3-methylitaconate, it also demonstrates the ability to catalyze the isomerization of other related compounds. nih.gov Notably, the enzyme can convert itaconate (methylenesuccinate) into citraconate (methylmaleate). nih.govgoogle.com However, the efficiency of this reaction is significantly lower compared to its natural substrate. The Michaelis constant (Km) for itaconate is approximately 10-fold higher, and the catalytic turnover rate (kcat) is over 1000-fold lower than for (R)-3-methylitaconate. nih.gov This indicates a strong preference for its physiological substrate but also a degree of flexibility in substrate recognition within the active site.

| Substrate | Product | Relative Catalytic Efficiency | Reference |

|---|---|---|---|

| (R)-3-Methylitaconate | 2,3-Dimethylmaleate | High | nih.gov |

| Itaconate | Citraconate | Very Low (>1000-fold lower kcat) | nih.gov |

Structural Homologies and Evolutionary Relationships with Related Isomerases (e.g., Diaminopimelate Epimerase Fold, PrpF)

2-Methyleneglutarate (B1258928) Mutase

2-Methyleneglutarate mutase is another key enzyme involved in the metabolism of this compound's precursor. It catalyzes the reversible rearrangement of 2-methyleneglutarate to form (R)-3-methylitaconate. acs.orguni-marburg.de This reaction is a critical step in the nicotinate fermentation pathway in organisms like Clostridium barkeri and Eubacterium barkeri. uni-marburg.denih.govnih.gov

The rearrangement catalyzed by 2-methyleneglutarate mutase is a complex carbon skeleton isomerization that is dependent on adenosylcobalamin (coenzyme B12). acs.orgnih.gov The generally accepted mechanism for coenzyme B12-dependent rearrangements involves radical chemistry. acs.orgjournals.co.za

The catalytic cycle is initiated by the homolytic cleavage of the cobalt-carbon bond of adenosylcobalamin, which is triggered by substrate binding. acs.orgnih.gov This cleavage generates a highly reactive 5'-deoxyadenosyl radical and a cob(II)alamin species. journals.co.za The 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the substrate, 2-methyleneglutarate, creating a substrate radical and 5'-deoxyadenosine (B1664650). acs.org

This substrate radical undergoes rearrangement to a product-related radical. acs.org Theoretical studies have explored different potential mechanisms for this rearrangement, including a fragmentation/recombination pathway and a cyclization/ring-opening pathway. acs.orgacs.org The latter, involving a substituted cyclopropylmethyl radical intermediate, is considered more energetically favorable. journals.co.za Finally, the product-related radical, corresponding to (R)-3-methylitaconate, abstracts a hydrogen atom from the methyl group of 5'-deoxyadenosine to yield the final product and regenerate the 5'-deoxyadenosyl radical, thus completing the catalytic cycle. acs.org

Mentioned Compounds

| Compound Name |

|---|

| (R)-3-Methylitaconate |

| 2,3-Dimethylmaleate |

| 2-Methyleneglutarate |

| Adenosylcobalamin (Coenzyme B12) |

| Citraconate |

| Diaminopimelate |

| Itaconate |

| Lysine |

| Methylaconitate |

| Nicotinate |

| Proline |

Characterization of Radical Intermediates in Catalysis

The catalytic mechanisms of B12-dependent mutases, including those that act on this compound precursors, are characterized by the formation of radical intermediates. The process is initiated by the homolytic cleavage of the cobalt-carbon bond of the coenzyme B12 (adenosylcobalamin), a reaction that the enzyme catalyzes by a factor of 10^9–10^12. journals.co.za This generates a highly reactive 5'-deoxyadenosyl radical.

In the case of 2-methyleneglutarate mutase, which produces (R)-3-methylitaconate, the 5'-deoxyadenosyl radical abstracts a hydrogen atom from the substrate, 2-methyleneglutarate, to form a substrate-based radical. oup.com This substrate radical is a key intermediate in the carbon skeleton rearrangement. Evidence for the involvement of substrate-derived radicals has been supported by electron paramagnetic resonance (EPR) spectroscopy and ab initio molecular orbital calculations. oup.comacs.org For instance, upon the addition of the substrate L-glutamate to the B12-dependent glutamate (B1630785) mutase, an EPR spectrum is observed that is attributed to a substrate-derived 4-glutamyl radical interacting with cob(II)alamin. oup.com

Theoretical studies using ab initio molecular orbital calculations have been employed to investigate the rearrangement of 2-methyleneglutarate to (R)-3-methylitaconate. acs.org These calculations support a mechanism involving the transient fragmentation of the substrate into a radical intermediate. acs.org The enzyme is believed to facilitate the rotation of the exo-methylene group of 2-methyleneglutarate at a rate comparable to substrate turnover, suggesting the transient formation of a methylene radical. oup.com

Comparison with Other B12-Dependent Mutases (e.g., Methylmalonyl-CoA Mutase, Glutamate Mutase)

2-Methyleneglutarate mutase, the enzyme that produces this compound, belongs to the class I of adenosylcobalamin-dependent mutases, which catalyze carbon skeleton rearrangements. journals.co.za This class also includes well-studied enzymes like methylmalonyl-CoA mutase and glutamate mutase. journals.co.zanih.gov A key feature uniting these enzymes is the use of a B12 cofactor to facilitate a 1,2-shift of a hydrogen atom and a larger migrating group.

A significant architectural similarity among these enzymes is how they bind the cobalamin cofactor. In both methylmalonyl-CoA mutase and glutamate mutase, the 5,6-dimethylbenzimidazole (B1208971) nucleotide, which is typically coordinated to the cobalt atom in free cobalamin, is displaced and replaced by a histidine residue from the protein. journals.co.za This "base-off" conformation is a common feature. journals.co.za

While sharing a common catalytic strategy, these mutases exhibit distinct substrate specificities. For example, glutamate mutase is highly specific for (2S)-glutamic acid and does not readily accept alternative substrates. ias.ac.in In contrast, methylmalonyl-CoA mutase can process methyl homologues of its natural substrate. ias.ac.in

The proposed mechanisms for the carbon skeleton rearrangement have been a subject of investigation. Two primary hypotheses have been considered: a fragmentation-recombination mechanism and an addition-elimination mechanism. Ab initio molecular orbital calculations performed on the reaction pathways for both methylmalonyl-CoA mutase and 2-methyleneglutarate mutase have shown a clear energetic preference for the addition-elimination pathway. oup.com

| Enzyme | Substrate | Product | Migrating Group |

| 2-Methyleneglutarate Mutase | 2-Methyleneglutarate | (R)-3-Methylitaconate | Acrylate (B77674) radical |

| Methylmalonyl-CoA Mutase | (2R)-Methylmalonyl-CoA | Succinyl-CoA | Thioester,-C(O)-SCoA group |

| Glutamate Mutase | (S)-Glutamate | (2S,3S)-3-Methylaspartate | Glycyl group |

Other Enzymes Implicated in this compound-Related Pathways

Enzymes of Nicotinate Catabolism (e.g., Dehydrogenases, Reductases, Dehydratases, Lyases)

The formation of this compound is a key step in the anaerobic fermentation of nicotinate by the soil bacterium Eubacterium barkeri. pnas.orgresearchgate.net This complex pathway involves a series of enzymes that sequentially modify the nicotinate molecule. pnas.orgnih.gov

The initial steps involve the action of nicotinate dehydrogenase and 6-hydroxynicotinate reductase . pnas.orgresearchgate.net Nicotinate dehydrogenase is a selenium-containing enzyme with a complex subunit structure, containing FAD and molybdopterin cytosine dinucleotide. researchgate.netnih.gov 6-hydroxynicotinate reductase catalyzes the reduction of 6-hydroxynicotinate and contains a covalently bound flavin cofactor, as well as iron-sulfur clusters. pnas.orgnih.gov

Subsequent enzymatic reactions are catalyzed by an enamidase , a dehydrogenase , and a dehydratase . The enamidase, a bifunctional Fe-Zn enzyme, hydrolyzes 1,4,5,6-tetrahydro-6-oxonicotinate. pnas.orgnih.gov This is followed by an NADH-dependent reduction catalyzed by a dehydrogenase, and a dehydration step carried out by a [4Fe-4S]-containing enzyme to form 2-methyleneglutarate. pnas.orgnih.gov

Following the conversion of 2-methyleneglutarate to (R)-3-methylitaconate by 2-methyleneglutarate mutase, a This compound isomerase catalyzes the conversion of (R)-3-methylitaconate to 2,3-dimethylmaleate. pnas.orgnih.gov The pathway concludes with the action of a (2R,3S)-dimethylmalate dehydratase and a (2R,3S)-dimethylmalate lyase , which are members of the aconitase and isocitrate lyase families, respectively. pnas.orgresearchgate.net

| Enzyme | Function in Nicotinate Catabolism | Cofactors/Prosthetic Groups |

| Nicotinate Dehydrogenase | Oxidation of nicotinate | Selenium, FAD, Molybdopterin, [2Fe-2S] clusters |

| 6-Hydroxynicotinate Reductase | Reduction of 6-hydroxynicotinate | Covalently bound flavin, [2Fe-2S], [4Fe-4S] clusters |

| Enamidase | Hydrolysis of 1,4,5,6-tetrahydro-6-oxonicotinate | Fe, Zn |

| 2-(hydroxymethyl)glutarate dehydrogenase | NADH-dependent reduction | NADH |

| 2-(hydroxymethyl)glutarate dehydratase | Dehydration to form 2-methyleneglutarate | [4Fe-4S] cluster |

| 2-Methyleneglutarate Mutase | Rearrangement to form (R)-3-methylitaconate | Adenosylcobalamin (Coenzyme B12) |

| This compound Isomerase | Isomerization of (R)-3-methylitaconate | None specified |

| (2R,3S)-Dimethylmalate Dehydratase | Dehydration of (2R,3S)-dimethylmalate | [4Fe-4S] cluster |

| (2R,3S)-Dimethylmalate Lyase | Cleavage of the carbon skeleton | Mg2+ |

Trans-Aconitate Methyltransferase (TmtA) and Methylation Reactions

Trans-aconitate methyltransferase (TmtA) is an enzyme that catalyzes the S-adenosylmethionine-dependent methylation of trans-aconitate. uniprot.orgwikipedia.org While its primary substrate is trans-aconitate, it can also methylate other molecules, including itaconic acid, leading to the formation of 1-methyl itaconate. researchgate.netnih.gov

In the fungus Aspergillus niger, TmtA is implicated in a bioconversion pathway for itaconic acid. nih.govd-nb.info When this organism is engineered for high-level production of itaconic acid, it can also detoxify the environment by converting itaconic acid into other compounds. nih.gov One of these putative pathways involves the methylation of itaconic acid to 1-methyl itaconate by TmtA. nih.govd-nb.info

Interestingly, while the deletion of other genes in the itaconic acid degradation pathway in A. niger led to increased itaconic acid production, the deletion of the tmtA gene resulted in a significant reduction in heterologous itaconic acid production. nih.govd-nb.info This suggests a more complex regulatory or metabolic role for TmtA beyond simple detoxification in this organism. nih.gov

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified outline. The detailed immunomodulatory functions requested, such as the influence on macrophage polarization, inhibition of succinate (B1194679) dehydrogenase, and regulation of Nrf2, NLRP3, and JAK/STAT pathways, are extensively documented for the parent compound itaconate and its common derivatives (e.g., 4-octyl itaconate, dimethyl itaconate), but not for the specific isomer this compound within the context of mammalian cellular systems.

Scientific searches confirm that this compound is a known metabolite, primarily described in the context of bacterial metabolic pathways. For instance, the enzyme this compound-delta-isomerase, which converts (R)-3-methylitaconate to 2,3-dimethylmaleate, is a component of the nicotinate fermentation pathway in the bacterium Eubacterium barkeri. ebi.ac.ukuniprot.orgnih.govresearchgate.net However, there is no evidence in the search results to suggest it plays the role of an immunometabolite in mammalian cells as described in the requested article structure.

Attributing the well-established functions of itaconate and its other derivatives to this compound would be scientifically inaccurate. Given the strict instructions to focus solely on "this compound" and not introduce information outside this scope, an article that is both scientifically accurate and compliant with the prompt's constraints cannot be produced. All the detailed biological activities mentioned in the outline are properties associated with itaconate.

Biological Significance and Functional Interplay of 3 Methylitaconate in Cellular Systems

Targeting of Specific Cellular Proteins and Signaling Pathways

Impact on Activating Transcription Factor 3 (ATF3) Pathways

Research has identified 3-methylitaconate and its parent compound, itaconate, as significant modulators of the Activating Transcription Factor 3 (ATF3) pathway, which plays a crucial role in regulating inflammatory responses. Itaconate and its derivatives are known to possess anti-inflammatory properties, and one of the mechanisms through which these effects are mediated is the activation of ATF3. e-century.usjci.org

Studies utilizing itaconate derivatives, such as dimethyl itaconate (DI), have demonstrated that these compounds can induce electrophilic stress within macrophages. physiology.org This stress response leads to the regulation of the NF-kappa-B inhibitor zeta (IκBζ) protein, a key component in inflammatory signaling, through the pivotal mediator ATF3. physiology.org The activation of ATF3 by itaconate has been confirmed as a mechanism for its anti-inflammatory effects. e-century.us This pathway is considered a potential target for therapeutic intervention in autoimmune diseases. physiology.org The induction of ATF3 by itaconate contributes to the suppression of pro-inflammatory gene expression, thereby helping to resolve inflammation. jci.org

Modulation of Mitochondrial Hydrogen Peroxide and Reactive Oxygen Species (ROS) Production (e.g., Peroxiredoxin 5 Inhibition)

This compound and its related compounds play a significant role in modulating mitochondrial function, specifically concerning the production of hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS). A key mechanism is the inhibition of Peroxiredoxin 5 (PRDX5), an antioxidant enzyme crucial for maintaining mitochondrial redox balance. bioengineer.org

Itaconate has been shown to non-covalently inhibit PRDX5, which leads to a fine-tuning of mitochondrial ROS signaling in activated macrophages. bioengineer.orgnih.gov This inhibition is not dependent on itaconate's electrophilic properties, as non-electrophilic mimetics like 2-methylsuccinate can replicate this effect. bioengineer.org By modulating PRDX5, itaconate influences key inflammatory and antiviral responses. bioengineer.org The inhibition of PRDX5 by itaconate enhances type I interferon signaling while concurrently inhibiting inflammasome activation, demonstrating a sophisticated level of immune regulation. nih.gov

Antimicrobial Mechanisms of Action

Inhibition of Pathogen Glycolysis and TCA Cycle

This compound and its parent compound, itaconate, exhibit antimicrobial properties by directly interfering with the central metabolic pathways of pathogens, including glycolysis and the tricarboxylic acid (TCA) cycle. e-century.usnih.gov Itaconate's structural similarity to key metabolic intermediates allows it to inhibit essential enzymes.

In the context of glycolysis, itaconate and its derivatives can suppress this pathway by inhibiting key enzymes. researchgate.net Research has shown that itaconate can inhibit the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and fructose-bisphosphate aldolase (B8822740) A (ALDOA), which are crucial for glycolytic flux. e-century.usphysiology.org By disrupting glycolysis, itaconate can hamper the energy production and biosynthetic processes of pathogens.

Furthermore, itaconate directly impacts the TCA cycle of pathogens. It functions as a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the electron transport chain. google.com This inhibition leads to the accumulation of succinate, disrupting the pathogen's metabolic balance. google.com The antibacterial activity of itaconate is highlighted in macrophages, where the enzyme responsible for its production, Irg1 (cis-aconitate decarboxylase), is crucial for controlling bacterial infections. nih.gov Studies on pathogens have also shown that metabolic pathways involving itaconate-related enzymes, such as this compound isomerase, are affected during antimicrobial stress, indicating a direct impact on the pathogen's ability to metabolize and thrive. cabidigitallibrary.orgresearchgate.net

Impact on Viral Replication and Modulation of Immune Response to Pathogens

The role of this compound and its derivatives in viral infections is primarily centered on modulating the host's immune response rather than direct universal inhibition of viral replication. google.comresearchgate.net The production of itaconate is a key feature of the immune response to various pathogens, including viruses. google.com

In response to viral infection, macrophages significantly upregulate the expression of the gene Irg1, leading to the synthesis and accumulation of itaconate. google.com This metabolic shift is part of a broader immunomodulatory program. Itaconate's functions include the regulation of inflammatory cytokine production and the control of oxidative stress, which are critical components of the antiviral response. google.comresearchgate.net For instance, itaconate can activate the transcription factor Nrf2, which in turn upregulates antioxidant and anti-inflammatory genes. researchgate.net It also modulates the type I interferon response, a cornerstone of antiviral immunity, indicating a feedback mechanism where itaconate helps to control the intensity of this response. researchgate.net

While itaconate is a key immunomodulatory metabolite, its effect on viral replication can be context-dependent. In one study involving a specific oncolytic virus (VSVΔ51), the itaconate derivative 4-octyl itaconate was found to enhance viral replication and oncolysis, particularly in interferon-resistant cancer cells. researchgate.net This suggests that by modulating the host immune response, itaconate can, in some therapeutic scenarios, create a more permissive environment for certain viruses designed to target cancer cells. However, its primary described role in natural infection is to regulate the host's defense mechanisms to fight pathogens effectively while limiting self-damaging inflammation. jci.org

Interactive Data Tables

Table 1: Impact of Itaconate Derivatives on Cellular Pathways

| Compound/Derivative | Pathway/Target | Effect | Reference |

|---|---|---|---|

| Dimethyl Itaconate (DI) | ATF3 Pathway | Induces electrophilic stress, leading to the regulation of IκBζ via ATF3. | physiology.org |

| Itaconate | Peroxiredoxin 5 (PRDX5) | Non-covalently inhibits PRDX5, modulating mitochondrial ROS. | bioengineer.orgnih.gov |

| Itaconate | Glycolysis | Inhibits Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Aldolase A. | e-century.usphysiology.org |

| Itaconate | TCA Cycle | Inhibits Succinate Dehydrogenase (SDH). | e-century.usgoogle.com |

Table 2: Antimicrobial and Immunomodulatory Functions

| Function | Mechanism | Affected Pathogens/Context | Reference |

|---|---|---|---|

| Antibacterial | Inhibition of pathogen glycolysis and TCA cycle (e.g., SDH inhibition). | General antibacterial activity. | e-century.usnih.gov |

| Antiviral (Immunomodulation) | Upregulation in response to viral infection; modulation of type I interferon response. | Host response to viral pathogens. | google.comresearchgate.net |

Biotechnological Production and Engineering Applications of 3 Methylitaconate

Microbial Cell Factories for Production

The industrial production of itaconic acid, a valuable platform chemical, has traditionally relied on the fermentation capabilities of the fungus Aspergillus terreus. frontiersin.orgfrontiersin.org However, the pursuit of more efficient and versatile production systems has led to the exploration and engineering of various microbial cell factories, including other fungi and bacteria, for the synthesis of itaconic acid and its derivatives like 3-methylitaconate.

Genetic and Metabolic Engineering of Microorganisms (e.g., Aspergillus species, Eubacterium barkeri)

Metabolic engineering has been a key strategy to enhance the production of itaconic acid and its derivatives. nih.gov In the natural producer Aspergillus terreus, the itaconic acid biosynthesis pathway involves the conversion of the TCA cycle intermediate cis-aconitate to itaconate by the enzyme cis-aconitate decarboxylase (CadA). eurekaselect.com Genetic engineering efforts in A. terreus have focused on overexpressing the genes within the itaconic acid gene cluster, which includes the cadA gene, a regulator (reg), a mitochondrial transporter (mtt), and a membrane transporter (mfs). jmb.or.kr Overexpression of cadA and mfs has been shown to positively influence itaconic acid productivity. jmb.or.kr

Beyond the native producers, researchers have explored heterologous expression of the cadA gene in other microorganisms. Aspergillus niger, a robust industrial producer of citric acid, has been a prime candidate for engineering itaconic acid production due to its high flux towards the precursor, citric acid. eurekaselect.commdpi.com Successful strategies in A. niger have involved not only the introduction of cadA but also the manipulation of pathways to increase the availability of cis-aconitate and facilitate transport across cellular compartments. eurekaselect.comd-nb.info

Eubacterium barkeri, a strictly anaerobic bacterium, presents a different metabolic context for this compound. In E. barkeri, this compound is an intermediate in the fermentation of nicotinate (B505614). pnas.orgnih.gov The pathway involves the enzyme 2-methyleneglutarate (B1258928) mutase, which catalyzes the conversion of 2-methyleneglutarate to (R)-3-methylitaconate, and this compound isomerase, which converts (R)-3-methylitaconate to 2,3-dimethylmaleate. nih.govacs.orguniprot.org The genes encoding these enzymes have been identified and characterized, offering a potential, albeit complex, route for the biotechnological production of this compound. pnas.orgebi.ac.uk The crystal structure of this compound-delta-isomerase from E. barkeri has been solved, providing insights into its catalytic mechanism. nih.gov

The table below summarizes key enzymes and their functions in the microbial production of itaconate and this compound.

| Enzyme Name | Organism | Function in Pathway |

| cis-Aconitate Decarboxylase (CadA) | Aspergillus terreus | Converts cis-aconitate to itaconate. eurekaselect.com |

| 2-Methyleneglutarate Mutase | Eubacterium barkeri | Interconverts 2-methyleneglutarate and (R)-3-methylitaconate. acs.org |

| This compound Isomerase (Mii) | Eubacterium barkeri | Catalyzes the reversible isomerization of (R)-3-methylitaconate to 2,3-dimethylmaleate. nih.govuniprot.org |

Optimization of Fermentation Processes for Itaconate and Derivatives

Optimizing fermentation conditions is crucial for maximizing the yield and productivity of itaconic acid and its derivatives. eurekaselect.com Key parameters that significantly influence the fermentation process include the carbon source, pH, aeration, and the presence of specific ions. frontiersin.orgmdpi.com

For Aspergillus terreus, high glucose or sucrose (B13894) concentrations (over 100 g/L), a low pH (below 2.5), and high oxygen tension are critical for high yields. frontiersin.org Manganese deficiency has been identified as a crucial factor for stimulating high itaconic acid production. frontiersin.orgfrontiersin.org Various carbon sources have been investigated, including raw starchy materials like corn starch, potato flour, and cassava flour, with corn starch showing the highest production and yield in some studies. researchgate.net The degree of starch hydrolysis also plays a significant role in production efficiency. researchgate.net

Statistical methods, such as Plackett-Burman design and response surface methodology (RSM), have been employed to optimize fermentation parameters. nih.govnih.gov These studies have identified factors like inoculum development, pH control, and the concentration of certain salts and peptone as significant for enhancing production. nih.gov For instance, a pH-shift strategy, where the initial pH is adjusted and then maintained at a lower level after a certain period, has been shown to improve fermentation performance. mdpi.com

The table below highlights some optimized parameters for itaconic acid fermentation using Aspergillus terreus.

| Parameter | Optimized Condition | Reference |

| Carbon Source | Glucose (120 g/L), Corn Starch | frontiersin.orgresearchgate.net |

| pH | Initial pH 3.0-3.1, controlled at 2.4-2.5 | mdpi.comresearchgate.net |

| Aeration | High oxygen tension, 0.75 vvm | frontiersin.orgfrontiersin.org |

| Manganese (Mn2+) | Strict deficiency (<10⁻⁷ M) | frontiersin.org |

| Temperature | 32-33°C | frontiersin.orgnih.gov |

| Agitation | 200 rpm (in stirred tank reactor) | nih.gov |

Exploration of this compound and Derivatives in Bioremediation Strategies

Bioremediation leverages microbial metabolism to break down environmental pollutants. frontiersin.orgunil.ch While direct applications of this compound in bioremediation are not extensively documented, the broader family of itaconates and related metabolic pathways show potential in this area.

Microbial Degradation of Environmental Pollutants

Microorganisms have evolved diverse catabolic pathways to degrade a wide array of organic compounds, including persistent aromatic pollutants. nih.govnih.gov The general strategy involves converting these complex molecules into central intermediates that can then enter mainstream metabolic pathways. nih.gov Some bacteria are capable of degrading pyridine (B92270) derivatives, which can be environmental pollutants. researchgate.net For instance, some Pseudomonas species can metabolize nicotinic acid, a process that in Eubacterium barkeri involves this compound as an intermediate. pnas.org

The ability of certain bacteria to utilize itaconate as a carbon source suggests that itaconate and its derivatives could potentially play a role in the breakdown of specific pollutants. researchgate.netnih.gov Some pathogenic bacteria have even evolved detoxification pathways for itaconate, underscoring its biological activity. researchgate.netresearchgate.net This metabolic plasticity could be harnessed for bioremediation purposes, where engineered microbes expressing specific degradation pathways could be used to clean up contaminated sites. nih.gov

Manipulation of Microbial Communities for Detoxification

The manipulation of microbial communities is an emerging strategy for enhancing the detoxification of pollutants. ontosight.ai This can involve introducing specific microbial strains with desired degradative capabilities (bioaugmentation) or stimulating the activity of indigenous microbial populations. unil.ch While there is no direct evidence of using this compound to manipulate microbial communities for detoxification, understanding the metabolic interactions involving itaconate could provide insights. For example, itaconate production by certain fungi could influence the composition and activity of the surrounding microbial community. researchgate.net This suggests the potential to use itaconate or its derivatives as signaling molecules or metabolic cues to promote the growth of specific detoxifying bacteria within a mixed microbial population.

Development of Chemically Modified this compound Derivatives for Research Probes

Chemically modified derivatives of itaconate have been synthesized to serve as research probes for studying various biological processes. nih.gov These derivatives can offer advantages such as increased cell permeability or specific reactivity, allowing for more detailed investigation of the target molecule's function.

For instance, 4-octyl itaconate (OI), a cell-permeable derivative of itaconic acid, has been developed to study the anti-inflammatory effects of itaconate. nih.gov Similarly, dimethyl itaconate (DMI) has been used in research, although its high reactivity can be a limitation. nih.gov The synthesis of itaconate derivatives conjugated with other molecules, such as carbon monoxide-releasing moieties (ItaCORMs), has also been explored to create hybrid prodrugs with enhanced therapeutic potential. rsc.org

While specific research on chemically modified this compound derivatives as probes is less common, the principles applied to itaconate could be extended. The synthesis of novel chiral derivatizing agents from methyl itaconate-anthracene adducts has been reported for determining the absolute configuration of other chiral molecules, highlighting the utility of itaconate derivatives in chemical analysis. researchgate.net The development of such probes for this compound could facilitate a deeper understanding of its specific roles in metabolic pathways and cellular processes. ontosight.ai

Synthesis of Permeable Analogs for Cellular and Biochemical Studies

The inherent structure of this compound, as a dicarboxylic acid, results in a highly polar molecule with poor cellular permeability. This characteristic significantly limits its direct application in cellular and biochemical studies, as it cannot efficiently cross biological membranes to reach intracellular targets. To overcome this limitation, researchers have developed and utilized cell-permeable analogs, primarily through esterification of the carboxyl groups. This strategy is well-documented for the parent compound, itaconate, and its derivatives. nih.govnih.gov

Simple esterified derivatives, such as dimethyl itaconate (DMI), 4-ethyl itaconate (4-EI), and 4-octyl itaconate (4-OI), have been successfully used as surrogates to investigate the intracellular effects of itaconate. nih.gov These analogs, with their increased lipophilicity, can more readily diffuse across cell membranes. Once inside the cell, it is anticipated that cellular esterases can hydrolyze the ester groups, releasing the active dicarboxylate molecule. However, a notable drawback of these simple alkyl esters is their potential inability to efficiently convert back to the parent acid intracellularly. nih.gov

The synthesis of these analogs typically involves standard esterification reactions. For instance, the synthesis of monoesters can be achieved by reacting itaconic anhydride (B1165640) with an alcohol, which selectively yields the monoester at the non-conjugated acid group. researchgate.net Diesters can be prepared through subsequent esterification of the remaining carboxylic acid. nih.gov

While research has heavily focused on itaconate and 4-methyl itaconate, the principles are directly applicable to creating permeable analogs of this compound for research purposes.

Table 1: Examples of Permeable Itaconate Analogs Used in Cellular Studies This table is based on analogs of the parent compound, itaconic acid, which serve as a model for developing this compound analogs.

| Analog Name | Abbreviation | Type | Purpose | Reference |

| Dimethyl Itaconate | DMI | Diester | Cell-permeable surrogate for itaconate | nih.govnih.govgoogle.com |

| 4-Ethyl Itaconate | 4-EI | Monoester | Cell-permeable surrogate for itaconate | nih.govnih.gov |

| 4-Octyl Itaconate | 4-OI | Monoester | Cell-permeable surrogate for itaconate | nih.govnih.gov |

Prodrug Strategies for Enhanced Biological Delivery in Research Models

Building upon the concept of simple ester analogs, more sophisticated prodrug strategies have been developed to improve the delivery, stability, and subsequent intracellular release of itaconate and its derivatives. nih.gov A prodrug is a pharmacologically inactive compound that is converted into an active drug by metabolic processes within the body. This approach aims to overcome the pharmacokinetic limitations of the parent compound, such as poor absorption and rapid elimination. nih.govnih.gov

For itaconate and its monoesters, like 1-methyl itaconate (1-MI) and 4-methyl itaconate (4-MI), researchers have employed promoieties approved by the FDA to mask one or both of the carboxylate groups. nih.gov These promoieties are designed to be cleaved by ubiquitous esterases in plasma and tissues, releasing the active drug. This strategy not only enhances permeability but can also improve oral bioavailability, allowing for systemic delivery in research models. nih.govacs.org

Key promoieties that have been successfully utilized include:

Pivaloyloxymethyl (POM)

Isopropyloxycarbonyloxymethyl (POC)

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)

3-(hexadecyloxy)-propyl (HDP)

The synthesis of these prodrugs involves attaching the promoieties to the itaconate backbone. For example, diesters can be formed by alkylating itaconic acid with a chloromethyl derivative, while mixed diesters can be prepared by alkylating a monoester like 4-methyl itaconate. nih.gov

Studies have shown that these prodrugs exhibit enhanced permeability in assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov For instance, POC-based prodrugs of itaconic acid (P2), 1-methyl itaconate (P9), and 4-methyl itaconate (P13) demonstrated favorable stability and permeability. nih.gov Pharmacokinetic studies in mice revealed that these prodrugs could be administered orally and would release micromolar concentrations of the active compound. nih.gov A specific prodrug of 4-methyl itaconate, termed SCD-153, was designed with increased lipophilicity to enhance skin penetration for topical applications. nih.govoup.com Upon application, SCD-153 effectively converted to 4-MI in skin homogenate. nih.gov

These findings underscore the potential of prodrug strategies to significantly improve the delivery of this compound for in vitro and in vivo research, paving the way for more detailed investigations of its biological functions. nih.govacs.org

Table 2: Investigated Prodrugs of Itaconate and its Methyl Esters

| Prodrug ID | Parent Molecule | Promoieties | Key Findings | Reference |

| P2 | Itaconic Acid (IA) | Isopropyloxycarbonyloxymethyl (POC) | Favorable stability, permeability, and pharmacokinetics; released IA after oral administration. | nih.gov |

| P9 | 1-Methyl Itaconate (1-MI) | Isopropyloxycarbonyloxymethyl (POC) | Showed promise with enhanced permeability and effective release of active moiety. | nih.gov |

| P13 | 4-Methyl Itaconate (4-MI) | Isopropyloxycarbonyloxymethyl (POC) | Favorable stability and pharmacokinetics; released 4-MI after oral administration. | nih.gov |

| SCD-153 | 4-Methyl Itaconate (4-MI) | Proprietary lipophilic group | Increased lipophilicity for enhanced skin penetration; converted to 4-MI in skin. | nih.govoup.com |

| P1 | Itaconic Acid (IA) | Pivaloyloxymethyl (POM) | Enhanced PAMPA permeability and effective release in plasma and skin. | nih.gov |

| P8 | 1-Methyl Itaconate (1-MI) | Pivaloyloxymethyl (POM) | Enhanced PAMPA permeability and effective release in plasma and skin. | nih.gov |

Advanced Methodologies in 3 Methylitaconate Research

Structural Biology Approaches

Structural biology provides a three-dimensional understanding of the enzymes that interact with 3-methylitaconate, offering a window into their function and mechanism.

X-ray Crystallography for Enzyme-Substrate Complexes

X-ray crystallography has been instrumental in elucidating the atomic-level details of enzymes involved in this compound metabolism. For instance, the crystal structure of this compound-Δ-isomerase (Mii) from Eubacterium barkeri has been solved, revealing a diaminopimelate epimerase fold. nih.gov This enzyme catalyzes the reversible conversion of (R)-3-methylitaconate to 2,3-dimethylmaleate. nih.gov

The crystal structure shows that the Mii monomer consists of two domains with an active site located in the cleft between them. nih.gov The enzyme forms a tetramer with 222 symmetry. nih.gov Docking experiments with the substrate have identified putative catalytic residues, namely Lys62 and Cys96. nih.gov These residues are proposed to play crucial roles in the deprotonation and subsequent protonation steps of the isomerization reaction. nih.gov The structural data also reveal conformational changes in the C-terminal domain, suggesting a dynamic process during substrate binding and catalysis. nih.gov

| Enzyme | Organism | PDB ID | Resolution (Å) | Key Active Site Residues |

| This compound-Δ-isomerase (Mii) | Eubacterium barkeri | 2Z53 | 2.70 | Lys62, Cys96 |

| PrpF | Shewanella oneidensis | 5VOU | 1.22 | K73, C107 |

Cryo-Electron Microscopy and NMR Spectroscopy for Conformational Dynamics

While X-ray crystallography provides static snapshots, cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for studying the conformational dynamics of enzymes in solution. Cryo-EM allows for the determination of multiple conformational states of a protein from a single sample, providing insights into the flexibility and functional motions of enzymes like those that bind this compound. nysbc.orgnih.govebi.ac.uk This technique is particularly valuable for large and flexible protein complexes that are challenging to crystallize. nysbc.org

NMR spectroscopy, particularly methyl-based NMR, is used to probe the structural dynamics of proteins at the atomic level. nih.gov By specifically labeling methyl groups, researchers can study the dynamics of large proteins and protein complexes. nih.gov This method can detect subtle changes in protein structure, such as domain movements and side-chain rotations, which are often crucial for enzyme function. nih.gov For example, NMR has been used to study the rotation of the exo-methylene group of (R)-3-methylitaconate catalyzed by the coenzyme B12-dependent 2-methyleneglutarate (B1258928) mutase. ncl.ac.uk

Computational and Theoretical Chemistry

Computational methods complement experimental techniques by providing detailed mechanistic insights and predicting molecular interactions.

Ab Initio Molecular Orbital Theory and Quantum Mechanical Calculations for Reaction Mechanisms

Ab initio molecular orbital theory and other quantum mechanical (QM) methods are used to investigate the reaction mechanisms of enzymes that process this compound. These calculations can determine the energetics of different proposed reaction pathways, helping to distinguish between them. For the coenzyme B12-dependent rearrangement of 2-methyleneglutarate to (R)-3-methylitaconate, theoretical studies have compared a fragmentation/recombination mechanism with a cyclization/ring-opening mechanism. acs.orgacs.org The calculations showed that the fragmentation pathway has a high activation energy, while the addition/elimination mechanism is energetically more favorable. acs.orgacs.org

Further quantum mechanical/molecular mechanical (QM/MM) studies on related enzymes have highlighted the importance of specific amino acid residues in stabilizing transition states through hydrogen bonding, thereby lowering the activation energy of the reaction. nih.gov These computational approaches provide a level of detail about the reaction chemistry that is often inaccessible through experimental methods alone. oup.com

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying the interactions between ligands like this compound and their enzymes. hilarispublisher.comfrontiersin.org Docking predicts the preferred binding orientation of a ligand in the active site of a protein, providing insights into the specific interactions that stabilize the complex. nih.govbiomedpharmajournal.org For example, docking studies with this compound-Δ-isomerase have helped to propose the roles of key active site residues in catalysis. nih.gov

Molecular dynamics simulations provide a dynamic view of the protein-ligand complex, simulating the movements of atoms over time. researchgate.net These simulations can reveal the conformational changes that occur upon ligand binding and during the catalytic cycle. researchgate.netyoutube.com They can also be used to calculate the binding free energy, which is a measure of the affinity between the ligand and the enzyme. plos.org

| Technique | Application in this compound Research | Key Insights |

| Molecular Docking | Predicting the binding mode of this compound in the active site of this compound-Δ-isomerase. nih.gov | Identification of key interacting residues (Lys62, Cys96) and their potential catalytic roles. nih.gov |

| Molecular Dynamics | Simulating the conformational dynamics of the enzyme-substrate complex. | Understanding the flexibility of the enzyme and the stability of the ligand in the active site. |

| Free Energy Calculations | Estimating the binding affinity of this compound and its analogs to the enzyme. hilarispublisher.com | Ranking potential inhibitors and guiding the design of new ones. |

Isotopic Labeling and Tracing Techniques

Isotopic labeling is a fundamental technique used to trace the metabolic fate of molecules and to elucidate reaction mechanisms. metwarebio.com In the context of this compound research, stable isotopes such as ¹³C and ²H are incorporated into substrates, and their distribution in the products is analyzed by mass spectrometry (MS) or NMR. metwarebio.comnih.gov

This approach has been crucial in studying the stereochemistry of the methyl group formation in (R)-3-methylitaconate during the rearrangement of 2-methylideneglutarate catalyzed by 2-methyleneglutarate mutase. vhca.ch By using specifically labeled substrates, researchers can follow the path of individual atoms throughout the reaction, providing definitive evidence for proposed mechanisms. Isotope tracing experiments have also been used to study the reversibility of enzymatic reactions and to measure metabolic fluxes through pathways involving this compound. nih.govuni-marburg.de

Stable Isotope Probing for Pathway Elucidation

Stable Isotope Probing (SIP) is a powerful technique used to trace the metabolic fate of atoms through a biological system. By introducing substrates enriched with stable isotopes (e.g., ¹³C or ¹⁵N) and tracking their incorporation into downstream metabolites, researchers can delineate metabolic pathways.

In the context of this compound, SIP has been crucial for understanding its role in broader metabolic networks, such as the catabolism of aromatic compounds in microorganisms. For instance, studies on the anaerobic degradation of certain aromatic compounds have utilized SIP to follow the flow of carbon atoms, confirming the involvement of intermediates like 3-methylbenzoyl-CoA in pathways that may lead to or interact with this compound metabolism. nih.gov This approach allows for the identification and verification of novel metabolic routes and the interconnectedness of different catabolic processes. nih.gov The use of stable isotopes helps to elucidate the functional roles of uncultivated microorganisms by analyzing isotopically labeled metagenomes. nih.gov

Table 1: Application of Stable Isotope Probing in Related Metabolic Pathways

| Isotopically Labeled Substrate | Organism/System Studied | Key Finding |

| ¹³C-Lignin, ¹³C-Cellulose, ¹³C-Hemicellulose | Coniferous Forest Soils | Identified functional attributes of lignin, cellulose, and hemicellulose-degrading fungi and bacteria. researchgate.net |

| Deuterated Fatty Acids | Penicillium decumbens | Provided evidence for the assembly of bis-lactone (B144190) antibiotics from a preformed fatty acid and oxaloacetate. gla.ac.uk |

| d₂-Fumarate | Penicillium decumbens | Showed enrichment mainly in the two terminal methylene (B1212753) positions of ethisolide, indicating specific rearrangement mechanisms. gla.ac.uk |

Deuterium (B1214612) and Carbon-13 Labeling for Mechanistic Insights

The use of deuterium (²H) and carbon-13 (¹³C) as labels in substrate molecules provides detailed mechanistic insights into enzyme-catalyzed reactions. These heavy isotopes can influence reaction rates (kinetic isotope effect) and can be detected by techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), allowing researchers to infer the nature of bond-breaking and bond-forming steps.

In studies of enzymes related to this compound, such as this compound Δ-isomerase, labeling experiments have been proposed to understand the catalytic mechanism. acs.org For example, the isomerization of (R)-3-methylitaconate to 2,3-dimethylmaleate catalyzed by this compound-Δ-isomerase involves a proposed intramolecular 1,3-proton transfer. acs.orgnih.gov Isotope labeling studies, in conjunction with structural data, can confirm the specific residues involved in proton abstraction and donation. acs.orgnih.gov Research on the coenzyme B12-dependent 2-methyleneglutarate mutase, which acts on the related compound (R)-3-methylitaconate, has utilized ¹³C labeling to study the dynamics of the enzyme-catalyzed reaction. acs.org

Furthermore, ¹³C and deuterium labeling are essential in quantitative proteomics to study changes in protein expression under different conditions. nih.gov For instance, ¹³C₅-labeled dimethyl itaconate has been used to confirm its reaction with glutathione (B108866) in macrophages. google.com

Table 2: Examples of Deuterium and Carbon-13 Labeling in Biochemical Research

| Labeled Compound | Technique | Research Focus | Finding |

| Acetaldehyde-¹³C₂/¹²C₂ and Acetaldehyde-²H₄/¹H₄ | Quantitative Proteomics (Diethylation) | Comparison of ¹³C vs. ²H for protein quantification. | ¹³C₄/¹²C₄-diethylation showed higher precision and fewer falsely regulated proteins compared to deuterium labeling. nih.gov |

| ¹³C-labeled D-alanine and glycine | Solid-state NMR | Investigating peptide dynamics. | A two-site jump model was used to interpret data on labeled residues. acs.org |

| ¹³C₅-labeled Dimethyl Itaconate (DI) | Cell Culture and MS | Confirming the origin of DI-glutathione adducts. | The identity of the DI-GSH conjugate was confirmed in LPS-stimulated macrophages. google.com |

Omics-Based Research Platforms

"Omics" technologies provide a global perspective on the molecular components of a biological system. Transcriptomics, proteomics, and metabolomics are powerful platforms for investigating the cellular response to and metabolism of this compound.

Transcriptomics for Gene Expression Analysis in Response to this compound

Transcriptomics, the study of the complete set of RNA transcripts in a cell, reveals how gene expression changes in response to specific stimuli. When cells are exposed to this compound or conditions that lead to its production, transcriptomic analysis can identify the genes and pathways that are upregulated or downregulated.

For example, in the bacterium Burkholderia vietnamiensis G4, exposure to benzo(a)pyrene led to the differential expression of 156 genes, including an increased expression of methylitaconate delta2-delta3-isomerase, suggesting its involvement in the degradation pathway of this pollutant. scispace.com In Aspergillus niger, transcriptome analysis was used to identify genes involved in itaconic acid bioconversion, a structurally related compound. This led to the discovery of genes whose expression is highly upregulated under itaconic acid-producing conditions, providing targets for metabolic engineering to increase product yield. d-nb.info Similarly, studies in Ustilago maydis identified a gene cluster for itaconate biosynthesis, where several genes are co-regulated with a gene related to this compound-Δ-isomerase. nih.govresearchgate.net

Table 3: Selected Transcriptomic Studies related to Itaconate and Methylitaconate Metabolism

| Organism | Condition/Stimulus | Key Upregulated Gene/Pathway Identified | Significance |

| Burkholderia vietnamiensis G4 | Exposure to Benzo(a)pyrene | Methylitaconate delta2-delta3-isomerase | Suggests a role in the degradation pathway of polycyclic aromatic hydrocarbons. scispace.com |

| Aspergillus niger | High Itaconic Acid Production | Itaconyl-CoA transferase (ictA), Itaconyl-CoA hydratase (ichA) | Identified genes for itaconic acid bioconversion, enabling strategies to increase production by gene deletion. d-nb.info |

| Ustilago maydis | Pathogenic Development | Gene cluster co-regulated with UMAG_11778 (related to this compound-Δ-isomerase) | Revealed a novel biosynthetic route for itaconic acid. nih.gov |

Proteomics for Enzyme Identification and Post-Translational Modifications

Proteomics focuses on the large-scale study of proteins, including their identification, quantification, and post-translational modifications (PTMs). In the context of this compound research, proteomics can identify the specific enzymes that metabolize this compound and how their activity might be regulated.

Using techniques like tandem mass spectrometry (TMT analysis), researchers can identify and quantify thousands of proteins from a cell lysate. peerj.com This approach was used to identify this compound isomerase as being differentially expressed in a study on Potentilla kleiniana extract. nih.govcabidigitallibrary.org In Eubacterium barkeri, the gene for this compound-Δ-isomerase (Mii) was cloned and expressed in Escherichia coli, allowing for the production and purification of the enzyme for structural and functional studies. nih.gov The crystal structure revealed a tetrameric arrangement and identified key catalytic residues in the active site, such as Lys62 and Cys96. nih.gov Such studies are foundational for understanding the enzyme's mechanism. nih.gov

Table 4: Proteomic Identification and Characterization of this compound-Related Enzymes

| Enzyme | Organism | Method of Identification/Characterization | Key Finding |

| This compound isomerase | Potentilla kleiniana | UHPLC-MS based proteomics | Identified as a differentially expressed protein in response to the plant extract. nih.govcabidigitallibrary.org |

| This compound-Δ-isomerase (Mii) | Eubacterium barkeri | Gene cloning, expression in E. coli, and X-ray crystallography | The enzyme belongs to the diaminopimelate epimerase fold family and its active site residues were identified. nih.gov |

Metabolomics for Comprehensive Metabolic Profiling

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological sample. This provides a direct snapshot of the physiological state of an organism. Untargeted metabolomics, often using high-resolution mass spectrometry (like FT-ICR-MS or GC-MS), can detect hundreds to thousands of metabolites simultaneously. nih.govnih.govthno.org

In studies of human diseases like perinatal asphyxia, untargeted metabolomics of cord blood has putatively identified methylitaconate as a significantly altered metabolite, suggesting its potential as a biomarker. nih.gov In plant science, metabolomics has been used to study tuber dormancy in yams, revealing significant changes in various metabolic pathways. nih.govresearchgate.net These comprehensive analyses allow researchers to generate new hypotheses about the roles of specific metabolites, including this compound, in various biological processes and disease states. The process involves sophisticated sample preparation, such as biphasic extraction, and advanced data analysis to annotate metabolites from mass-to-charge ratios. nih.gov

Table 5: Metabolomic Approaches and Findings

| Biological System | Analytical Platform | Key Metabolite Class or Pathway Investigated | Relevance to this compound |

| Human Cord Blood Serum | Direct Infusion FT-ICR Mass Spectrometry | Untargeted metabolic profiling in perinatal asphyxia | Putatively identified methylitaconate as a significantly altered metabolic feature. nih.gov |

| White Yam Tubers | Gas Chromatography-Mass Spectrometry (GC-MS) | Tuber dormancy regulation | Identified differentially accumulated metabolites and key pathways, providing a framework for understanding complex metabolic shifts. nih.govresearchgate.net |

| Okra Leaves | Transcriptomics and Metabolomics | Response to drought stress | Showed disturbances in amino acid metabolism and other pathways under stress conditions. peerj.com |

Future Research Directions and Unanswered Questions

Elucidation of Novel Enzymatic Transformations Involving 3-Methylitaconate

The known enzymatic conversion of this compound is primarily centered around its role in the nicotinate (B505614) fermentation pathway of anaerobic bacteria like Eubacterium barkeri. In this pathway, the enzyme this compound-delta-isomerase (Mii) catalyzes the reversible isomerization of (R)-3-methylitaconate to 2,3-dimethylmaleate. researchgate.netresearchgate.netnih.gov This enzyme belongs to a group of isomerases featuring a diaminopimelate (DAP) epimerase-like structural fold. researchgate.netnih.gov Future research is needed to identify and characterize novel enzymes that can act upon this compound, potentially revealing new metabolic capabilities in various organisms.

Key research questions include:

Identification of New Isomerases and Mutases: Are there other enzymes, beyond Mii, that can catalyze the isomerization or rearrangement of the this compound carbon skeleton? Investigating homologs of Mii, such as PrpF proteins found in other bacteria, could reveal enzymes with varied substrate specificities or catalytic mechanisms. nih.govresearchgate.net

Exploring Other Enzyme Classes: Could enzymes from other classes, such as hydratases, dehydrogenases, or decarboxylases, utilize this compound as a substrate? The structural similarity of this compound to other dicarboxylic acids like itaconate and succinate (B1194679) suggests it could be a substrate for enzymes involved in central carbon metabolism under specific conditions.

Characterization of Stereospecific Enzymes: Research has focused on (R)-3-methylitaconate, but the metabolism and enzymatic handling of its (S)-enantiomer are unknown. nih.govoup.com The discovery of enzymes that are stereospecific for either enantiomer would add another layer of complexity to its biological roles. For instance, Old Yellow Enzymes (OYEs), known for their stereocomplementary proton transfer capabilities, represent a class of enzymes that could potentially act on this compound or its derivatives. acs.org

A summary of the well-characterized this compound-delta-isomerase is presented in Table 1.

| Enzyme Name | Abbreviation | Source Organism | Catalytic Function | Structural Family |

| This compound-delta-isomerase | Mii | Eubacterium barkeri | Reversible isomerization of (R)-3-methylitaconate to 2,3-dimethylmaleate | Diaminopimelate (DAP) epimerase-like fold |

Table 1: Characteristics of this compound-delta-isomerase (Mii). researchgate.netresearchgate.netnih.govnih.govresearchgate.net

Discovery of Undiscovered Metabolic Pathways and Biological Roles in Diverse Organisms

Currently, this compound is recognized as an intermediate in the anaerobic fermentation of nicotinate. researchgate.netnih.gov However, its presence and function in other organisms and different biological contexts are largely unexplored. A significant area of future research will be to uncover these new pathways and roles.

A major avenue for investigation is the potential immunomodulatory function of this compound, drawing parallels with its parent compound, itaconate. Itaconate is a well-documented anti-inflammatory metabolite in mammalian macrophages. ontosight.ainih.govnih.gov Given their structural similarity, it is plausible that this compound shares some of these immunomodulatory properties. Future studies should investigate:

Role in Immunity: Does endogenous this compound exist in mammalian immune cells? If so, does it, like itaconate, influence inflammatory pathways by inhibiting enzymes like succinate dehydrogenase or activating transcription factors such as Nrf2? ontosight.ainih.govnih.gov

Microbial Metabolism: Beyond E. barkeri, what other microorganisms produce or degrade this compound? Identifying the genes and enzymes involved in these pathways could reveal novel metabolic strategies in microbial communities. ontosight.ai

Plant and Fungal Metabolism: The detection of itaconic acid derivatives in fungi and the mention of methyl itaconate in plant drought-response studies suggest that these kingdoms may harbor unique metabolic pathways involving such compounds. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology

To fully comprehend the biological significance of this compound, a systems-level approach is essential. The integration of various "omics" data (genomics, transcriptomics, proteomics, and metabolomics) can provide a holistic view of the metabolic networks and regulatory circuits in which this compound participates. nih.gov

Future research should focus on:

Metabolomic Profiling: Non-targeted metabolomics can be used to identify the presence and quantify the levels of this compound in diverse biological samples, from microbial cultures to mammalian tissues under various physiological or pathological conditions. pnas.orgpeerj.comresearchgate.net For example, comprehensive metabolomic analysis of macrophages during infection or inflammation could reveal the dynamics of this compound production. jci.org

Correlation with Other Omics Data: By correlating metabolomic data with transcriptomic and proteomic data, researchers can identify the genes and proteins whose expression levels are associated with changes in this compound concentrations. This can help in identifying new enzymes, transporters, and regulatory factors related to its metabolism. peerj.comgrantome.com

Flux Analysis: Stable isotope tracing studies can be employed to map the metabolic fate of this compound and determine its contribution to various metabolic pathways, providing a dynamic understanding of its role in cellular metabolism.

Development of Advanced Biosensors and Detection Methods for this compound in Complex Biological Matrices

The ability to detect and quantify this compound with high sensitivity and specificity in real-time and within complex biological samples is crucial for advancing research. While standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful, they often require extensive sample preparation. thno.org There is a pressing need for advanced biosensors.

Future development should target:

Transcription Factor-Based Biosensors: Prokaryotic transcription factors that respond to specific small molecules are promising candidates for developing whole-cell biosensors. biorxiv.org Research into identifying or engineering transcription factors that specifically bind this compound could lead to genetic circuits that report its presence through a measurable output, such as fluorescence or antibiotic resistance. researchgate.netnih.gov Systems based on the DcuS/DcuR or PcaR transcription factors, which sense other dicarboxylic acids like succinate, provide a blueprint for this approach. researchgate.netbiorxiv.orgnih.gov

Fluorescent Protein-Based Sensors: Genetically encoded fluorescent biosensors can be created by fusing a fluorescent protein to a sensing domain, such as a bacterial Cache domain, that binds the target molecule. mdpi.com The binding event induces a conformational change that modulates the fluorescence output. Engineering a Cache domain to specifically recognize this compound would enable real-time imaging of its concentration within living cells.

Electrochemical and Nanomaterial-Based Sensors: The development of novel electrochemical sensors or sensors based on nanomaterials could provide alternative, highly sensitive platforms for the rapid detection of this compound in biological fluids or cell culture media.

Exploration of Structure-Function Relationships of this compound Derivatives for Targeted Research Applications

Modifying the chemical structure of this compound can yield derivatives with altered properties, such as enhanced cell permeability or increased biological activity. researchgate.netnih.gov Exploring the structure-function relationships of these derivatives is a key research direction for developing targeted molecular probes and potential therapeutic agents.

Key areas for exploration include:

Cell-Permeable Prodrugs: this compound, like itaconate, is a polar molecule with poor cell permeability. nih.govacs.org The synthesis of esterified derivatives, such as dimethyl or mono-methyl itaconate, can enhance lipophilicity and facilitate cellular uptake. researchgate.netcaymanchem.comresearchgate.net Research into various prodrug strategies, using moieties like pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC), could lead to orally available compounds that release this compound systemically. nih.govacs.org

Enhanced Biological Activity: The addition of different functional groups can modulate the electrophilicity and reactivity of the molecule, potentially enhancing its biological effects. For instance, 4-octyl itaconate, a derivative of itaconate, is a more potent activator of the Nrf2 anti-inflammatory pathway than itaconate itself. nih.govnih.gov Similar structure-activity relationship studies for this compound could uncover derivatives with superior immunomodulatory or other biological activities.

Tools for Chemical Biology: The development of this compound derivatives can also provide valuable tools for research. For example, novel chiral derivatizing agents based on methyl itaconate-anthracene adducts have been synthesized for determining the absolute configuration of chiral alcohols via NMR spectroscopy. rsc.orgresearchgate.net Further development of such reagents could broaden their applicability in stereochemical analysis.

A summary of representative itaconate derivatives and their applications is provided in Table 2.

| Derivative Name | Parent Compound | Key Structural Modification | Investigated Application/Property |

| Dimethyl itaconate (DMI) | Itaconic Acid | Esterification of both carboxyl groups | Cell-permeable; Nrf2 activator nih.govresearchgate.net |

| 4-Octyl itaconate (4-OI) | Itaconic Acid | Esterification with an octyl group | Potent Nrf2 activator; anti-inflammatory nih.govnih.gov |

| 4-Methyl itaconate (4-MI) | Itaconic Acid | Esterification of the C4 carboxyl group | Active metabolite of prodrugs; immunomodulation nih.govcaymanchem.com |

| Methyl itaconate-anthracene adducts | Methyl Itaconate | Diels-Alder reaction with anthracene | Chiral derivatizing agent for NMR rsc.orgresearchgate.net |